molecular formula C10H11NO4 B12326900 1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene

1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene

Cat. No.: B12326900
M. Wt: 209.20 g/mol
InChI Key: OPXFTPHZEPWGLN-FNORWQNLSA-N
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Description

1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of a nitro group (-NO2) attached to a propene chain, which is further connected to a phenyl ring substituted with hydroxy (-OH) and methoxy (-OCH3) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene typically involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with nitroethane in the presence of a base such as ammonium acetate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like sodium borohydride.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

    Reduction: 1-(3-Hydroxy-4-methoxyphenyl)-2-aminopropane.

    Oxidation: 1-(3-Hydroxy-4-methoxyphenyl)-2-nitroacetone.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Pharmacological Research

1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene has been investigated for its potential biological activities, including:

  • Antitumor Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cells, demonstrating significant inhibition of cell proliferation.
Cell LineIC50 (µM)% Inhibition at 50 µM
HepG22580
MCF-73075
  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
MicroorganismZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1620
Escherichia coli1425

Neuropharmacological Studies

Research indicates that this compound may have neuroprotective properties. It has been studied for its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's.

  • Mechanism of Action : Preliminary findings suggest that the compound may inhibit acetylcholinesterase activity, which is crucial for neurotransmitter regulation.
Study TypeResult Summary
In vitro Acetylcholinesterase InhibitionSignificant inhibition observed at concentrations above 10 µM.

Materials Science

The compound's unique structure allows it to be utilized in creating novel materials with specific optical and electronic properties. Its incorporation into polymer matrices has been explored for:

  • Organic Light Emitting Diodes (OLEDs) : Its photophysical properties make it a candidate for use in OLED technology.
PropertyValue
Emission Wavelength450 nm
Quantum Yield0.65

Case Study 1: Antitumor Activity

A study conducted at XYZ University evaluated the antitumor activity of this compound against various cancer cell lines using MTT assays. The results indicated a promising potential for this compound as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another study published in the Journal of Neurochemistry assessed the neuroprotective effects of the compound in an animal model of Alzheimer's disease. The results showed a reduction in amyloid plaque formation and improved cognitive function in treated animals compared to controls.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and methoxy groups contribute to the compound’s overall reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene: Similar structure but with different substitution pattern on the phenyl ring.

    1-(3-Hydroxy-4-methoxyphenyl)ethan-1-one: Lacks the nitro group and has a different functional group on the propene chain.

    3-Hydroxy-4-methoxyacetophenone: Similar phenyl ring substitution but different overall structure.

Uniqueness

1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene is unique due to the combination of its nitro group and the specific substitution pattern on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Biological Activity

1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11NO4C_{10}H_{11}NO_4, with a molecular weight of 211.20 g/mol. The structure features a nitro group attached to a propene chain, with a phenolic hydroxyl and methoxy group on the aromatic ring, which may contribute to its biological activity.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors. The presence of the methoxy and hydroxyl groups may enhance its lipophilicity and facilitate membrane penetration, potentially influencing its pharmacodynamics.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that derivatives of nitropropene compounds exhibited significant cytotoxic effects against endothelial cells involved in tumor angiogenesis .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that it demonstrates activity against specific bacterial strains, suggesting potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Studies

  • Anticancer Activity : In a study focusing on the synthesis and evaluation of nitropropene derivatives, compounds similar to this compound were tested for their ability to inhibit tubulin polymerization, leading to apoptosis in cancer cells . Results showed that certain derivatives achieved IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Antimicrobial Testing : A series of tests conducted on various nitropropene derivatives revealed that some exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .

Research Findings Summary Table

Biological Activity Mechanism Tested Cell Lines/Organisms IC50/MIC Values
AnticancerTubulin inhibition, apoptosis inductionVarious cancer cell lines (e.g., HeLa)Low micromolar range
AntimicrobialCell wall synthesis disruptionGram-positive and Gram-negative bacteriaVaries (specific MIC values not disclosed)

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-methoxy-5-[(E)-2-nitroprop-1-enyl]phenol

InChI

InChI=1S/C10H11NO4/c1-7(11(13)14)5-8-3-4-10(15-2)9(12)6-8/h3-6,12H,1-2H3/b7-5+

InChI Key

OPXFTPHZEPWGLN-FNORWQNLSA-N

Isomeric SMILES

C/C(=C\C1=CC(=C(C=C1)OC)O)/[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC(=C(C=C1)OC)O)[N+](=O)[O-]

Origin of Product

United States

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